molecular formula C18H19NO B5427943 N-[1-(4-biphenylyl)ethyl]cyclopropanecarboxamide

N-[1-(4-biphenylyl)ethyl]cyclopropanecarboxamide

Cat. No.: B5427943
M. Wt: 265.3 g/mol
InChI Key: DCKZJVKWAOOEDJ-UHFFFAOYSA-N
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Description

“N-[1-(4-biphenylyl)ethyl]cyclopropanecarboxamide” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxamide group (CONH2). The carboxamide is further connected to a biphenyl group through an ethyl linker .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopropane ring, possibly through a [2+1] cycloaddition reaction. The biphenyl group could be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a three-membered cyclopropane ring, which introduces strain into the molecule and can affect its reactivity. The biphenyl group could potentially exhibit rotation around the single bond connecting the two phenyl rings, leading to different conformations .


Chemical Reactions Analysis

The cyclopropane ring is known to be reactive due to its ring strain and can undergo ring-opening reactions. The biphenyl group might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence its solubility, melting point, boiling point, and other properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[1-(4-phenylphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13(19-18(20)17-11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKZJVKWAOOEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199954
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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